
2-Benzylpiperidin-4-on
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Benzylpiperidin-4-one involves several methodologies. One approach includes the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols and aryl(pyridin-4-yl)methanones in the presence of Pd/C catalyst, demonstrating the importance of temperature, acidity, and substrate structure in selectivity (Ágai et al., 2004). Another method discusses the synthesis of N-benzylpiperidin-4-ones through a one-pot three-component protocol, highlighting efficient yields and potential for cholinesterase inhibition (Sukumarapillai et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-Benzylpiperidin-4-one derivatives has been elucidated through various spectroscopic methods, including IR, NMR, and X-ray crystallography. Studies reveal that these compounds prefer to exist in a chair conformation with equatorial orientation of bulky substituents, a conformation that is conserved in the solid state (Ponnuswamy et al., 2018).
Chemical Reactions and Properties
2-Benzylpiperidin-4-ones undergo various chemical reactions, contributing to their versatility in synthetic chemistry. For instance, acid-catalyzed reactions with 2-vinylaniline derivatives yield new classes of polycyclic indole derivatives, showcasing the reactivity of 2-Benzylpiperidin-4-ones under specific conditions (Walter et al., 1993).
Physical Properties Analysis
The physical properties of 2-Benzylpiperidin-4-one derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in synthesis and pharmaceutical formulation. Crystal structure and Hirshfeld surface analysis have provided insights into the intermolecular interactions and stability of these compounds (Gümüş et al., 2022).
Chemical Properties Analysis
The chemical properties of 2-Benzylpiperidin-4-one derivatives, including their reactivity, stability, and interaction with other chemical entities, are fundamental for their application in medicinal chemistry and other fields. For example, derivatives of 2-Benzylpiperidin-4-one have shown potential as cholinesterase inhibitors, indicating their relevance in the design of therapeutic agents (Sukumarapillai et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthese von Piperidinderivaten
2-Benzylpiperidin-4-on wird bei der Synthese verschiedener Piperidinderivate verwendet . Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten und spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Pharmazeutika sowie in Alkaloiden enthalten .
Pharmazeutische Anwendungen
Die pharmazeutischen Anwendungen von synthetischen und natürlichen Piperidinen, einschließlich this compound, sind weit gefächert . Sie werden bei der Entdeckung und biologischen Bewertung potenzieller Medikamente eingesetzt .
Cholinesterase-Hemmwirkung
Einige N-Benzylpiperidin-4-on-Derivate wurden synthetisiert und auf ihre potenzielle Cholinesterase-Hemmung untersucht . Die monosubstituierten Derivate zeigten selektive Butyrylcholinesterase-Hemmungen, während unsubstituierte und disubstituierte Derivate selektive Acetylcholinesterase-Hemmungen zeigten .
Behandlung der Alzheimer-Krankheit
N-Benzylpiperidin-4-on-Derivate wurden auf ihr Potenzial zur Behandlung der Alzheimer-Krankheit untersucht . Sie zeigten eine gute Cholinesterase-Hemmung und günstige photophysikalische Eigenschaften .
Radikalfänger
This compound-Derivate wurden synthetisiert und auf ihre Fähigkeit, freie Radikale abzufangen, untersucht
Wirkmechanismus
Target of Action
The primary target of 2-Benzylpiperidin-4-one is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
2-Benzylpiperidin-4-one interacts with its target, the CCR5 receptor, via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the structure of 2-Benzylpiperidin-4-one . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 2-Benzylpiperidin-4-one with the CCR5 receptor affects the process of HIV-1 entry . By blocking the CCR5 receptor, 2-Benzylpiperidin-4-one prevents the entry of HIV-1 into cells . This action is particularly effective against R5-tropic HIV-1 strains .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of lipophilic groups .
Result of Action
The blockade of the CCR5 receptor by 2-Benzylpiperidin-4-one results in the prevention of HIV-1 entry into cells . , making 2-Benzylpiperidin-4-one a potential treatment for HIV-1 infections.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-benzylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXGSIZEPYWAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595318 | |
| Record name | 2-Benzylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193469-44-2 | |
| Record name | 2-Benzylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

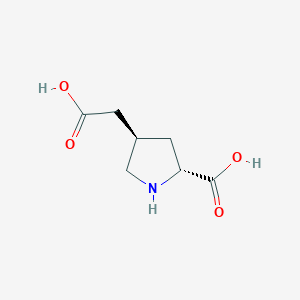
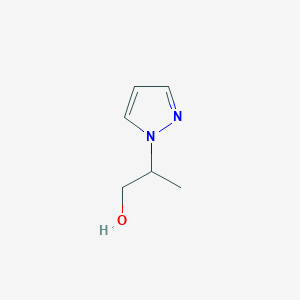
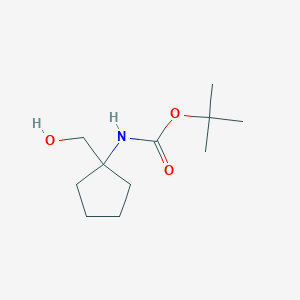

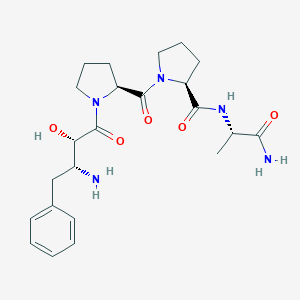
![(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid](/img/structure/B63528.png)
![(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde](/img/structure/B63529.png)

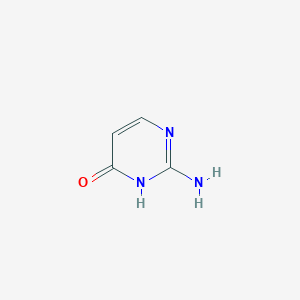
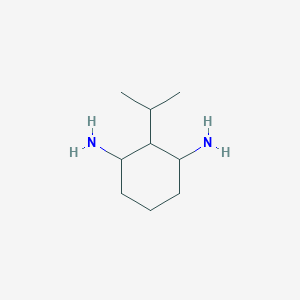

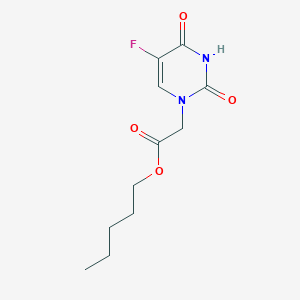

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)